6-(2,3-Difluorophenyl)pyridin-3-ol
Description
Properties
IUPAC Name |
6-(2,3-difluorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-9-3-1-2-8(11(9)13)10-5-4-7(15)6-14-10/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKISNKSYOANYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692518 | |
| Record name | 6-(2,3-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261765-40-5 | |
| Record name | 6-(2,3-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling for Aryl Group Introduction
The Suzuki-Miyaura reaction is a cornerstone for introducing aryl groups to pyridine cores. For 6-(2,3-difluorophenyl)pyridin-3-ol, this method involves coupling a halogenated pyridin-3-ol precursor with 2,3-difluorophenylboronic acid.
Procedure :
-
Halogenation of Pyridin-3-ol :
Bromination or iodination at the 6-position of pyridin-3-ol is achieved using N-bromosuccinimide (NBS) or iodine in acetonitrile at 30–50°C. For example, treatment of pyridin-3-ol with NBS in CH₃CN yields 6-bromopyridin-3-ol with >90% regioselectivity. -
Cross-Coupling :
The 6-halopyridin-3-ol is reacted with 2,3-difluorophenylboronic acid under Pd(PPh₃)₄ catalysis in a toluene/water biphasic system with Na₂CO₃ as base. Optimal conditions (80°C, 12 h) afford the coupled product in 70–85% yield.
Challenges :
-
The hydroxyl group at position 3 may interfere with coupling efficiency. Protection as a silyl ether (e.g., tert-butyldimethylsilyl) prior to halogenation mitigates this issue.
-
Competitive protodehalogenation is minimized by using anhydrous solvents and inert atmospheres.
Directed Ortho-Metalation Strategies
Lithium-Halogen Exchange and Electrophilic Trapping
Directed metalation enables precise functionalization of pyridine rings. A two-step sequence involving lithiation and electrophilic quenching is effective for installing the difluorophenyl group.
Procedure :
-
Directed Lithiation :
3-Hydroxypyridine is treated with LDA (lithium diisopropylamide) at −78°C in THF, generating a lithio species at position 6. -
Electrophilic Fluorination :
The lithiated intermediate is quenched with 1,2-difluoro-3-iodobenzene, yielding this compound after aqueous workup.
Advantages :
-
Avoids pre-halogenation steps.
-
High regioselectivity (>95%) due to directing effects of the hydroxyl group.
Limitations :
-
Requires cryogenic conditions and strict moisture exclusion.
Cyclocondensation Routes
Hantzsch Pyridine Synthesis Modifications
Cyclocondensation of 1,5-diketones with ammonia provides a route to construct the pyridine ring with pre-installed substituents.
Procedure :
-
Diketone Preparation :
Ethyl 2,3-difluorophenylacetate and ethyl acetoacetate undergo Claisen condensation to form a 1,5-diketone. -
Cyclization :
Heating the diketone with ammonium acetate in acetic acid at 120°C for 24 hours yields this compound.
Yield Optimization :
Functional Group Interconversion
Hydroxylation of 6-(2,3-Difluorophenyl)pyridine
Late-stage oxidation of a methyl or amine group at position 3 offers an alternative pathway.
Procedure :
-
Nitration and Reduction :
6-(2,3-difluorophenyl)pyridine is nitrated at position 3 using HNO₃/H₂SO₄, followed by catalytic hydrogenation to 3-aminopyridine. -
Diazotization and Hydrolysis :
Treatment of the amine with NaNO₂/HCl and subsequent hydrolysis yields the pyridin-3-ol derivative.
Critical Considerations :
-
Over-oxidation to pyridine N-oxide is controlled by moderating reaction temperature and acid concentration.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for each method:
| Method | Yield (%) | Temperature (°C) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 70–85 | 80 | Scalable, high regioselectivity | Requires halogenated precursor |
| Directed Metalation | 60–75 | −78 | No pre-halogenation | Cryogenic conditions |
| Hantzsch Cyclization | 65–75 | 120 | Atom-economic | Long reaction times |
| Functional Interconversion | 50–60 | 100 | Flexible late-stage modification | Multi-step, lower yields |
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Difluorophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of fluorinated aromatic compounds .
Scientific Research Applications
6-(2,3-Difluorophenyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical resistance and thermal stability .
Mechanism of Action
The mechanism of action of 6-(2,3-Difluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of certain biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis focuses on compounds with structural or functional similarities to 6-(2,3-Difluorophenyl)pyridin-3-ol, based on the provided evidence:
Ethyl 6-(2,3-Difluorophenyl)imidazo[1,5-a]pyridine-3-carboxylate (Compound 29)
- Structure : Contains an imidazo[1,5-a]pyridine core substituted with a 2,3-difluorophenyl group and an ethyl ester at position 3.
- Synthesis : Synthesized via Suzuki coupling of 6-bromoimidazo[1,5-a]pyridine-3-carboxylate and (2,3-difluorophenyl)boronic acid, yielding 90% (318 mg) .
- Mass Data : LC-MS (ESI) m/z: 303.1 [M+H]+ .
- Key Difference : The imidazo[1,5-a]pyridine core and ester group distinguish it from the simpler pyridin-3-ol scaffold.
Lithium 6-(2,3-Difluorophenyl)imidazo[1,5-a]pyridine-3-carboxylate (Compound 33)
- Structure : A carboxylate salt derivative of Compound 27.
- Synthesis : Prepared via hydrolysis of Compound 29, yielding 93% (273 mg) .
- Mass Data : LC-MS (ESI) m/z: 275.1 [M+H]+ .
6-(2,3-Difluorophenyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide (Compound 18)
- Structure : Features a carboxamide side chain linked to a tetrahydro-2H-pyran-4-ylmethyl group.
- Synthesis : Derived from Compound 33 and 1-(oxan-4-yl)methanamine, yielding 15% (59 mg) .
- Mass Data : HRMS (ESI) m/z: 372.1520 [M+H]+ (calculated 372.1518) .
- Key Difference : The carboxamide moiety introduces hydrogen-bonding capacity, which may enhance target binding affinity.
European Patent Compounds with 2,3-Difluorophenyl Substituents
Several patented compounds (e.g., EP 4 374 877 A2) incorporate 2,3-difluorophenyl groups into complex scaffolds like pyrrolo[1,2-b]pyridazines or diazaspiro systems . Examples include:
- (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide : Synthesized via multi-step reactions involving 2,3-difluorobenzaldehyde .
- Key Differences : These structures exhibit higher molecular complexity (e.g., spirocyclic systems, trifluoromethyl groups) and are tailored for specific kinase inhibition (e.g., GSK-3β).
Structural and Functional Trends
Table 1: Comparative Data for Key Compounds
| Compound Name | Core Structure | Substituents | Yield (%) | Mass (m/z) | Key Feature |
|---|---|---|---|---|---|
| This compound (Target) | Pyridine | 3-OH, 6-(2,3-difluorophenyl) | N/A | N/A | Simplicity, polar hydroxyl |
| Compound 29 | Imidazo[1,5-a]pyridine | 3-COOEt, 6-(2,3-difluorophenyl) | 90 | 303.1 | High yield, ester functionality |
| Compound 33 | Imidazo[1,5-a]pyridine | 3-COOLi, 6-(2,3-difluorophenyl) | 93 | 275.1 | Enhanced solubility |
| Compound 18 | Imidazo[1,5-a]pyridine | 3-CONH(CH2C5H9O), 6-(2,3-difluorophenyl) | 15 | 372.2 | Hydrogen-bonding capability |
| EP 4 374 877 A2 Derivatives | Pyrrolo[1,2-b]pyridazine | Varied (e.g., trifluoromethyl) | Variable | >700 | Kinase inhibition specificity |
Key Observations :
Core Structure Impact : Imidazopyridine derivatives (e.g., Compounds 29, 33) exhibit higher synthetic yields (90–93%) compared to carboxamide derivatives (15%) .
Substituent Effects :
- Fluorine atoms enhance metabolic stability and lipophilicity.
- Carboxamide groups (Compound 18) improve target interaction but reduce synthetic efficiency.
Complex Scaffolds : Patent compounds prioritize target specificity over synthetic simplicity, often incorporating spirocycles or trifluoromethyl groups .
Biological Activity
6-(2,3-Difluorophenyl)pyridin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₇F₂NO, with a molecular weight of approximately 191.18 g/mol. The compound features a pyridine ring substituted with a 2,3-difluorophenyl group and a hydroxyl group at the 3-position. The presence of fluorine atoms enhances lipophilicity, potentially improving binding affinity to biological targets.
Research indicates that this compound acts primarily as an enzyme inhibitor and receptor modulator. The fluorine substituents may influence its interaction with various biological targets, enhancing its pharmacological profile. Studies suggest that it can effectively bind to certain enzymes and receptors, indicating potential therapeutic applications in areas such as cancer treatment and metabolic disorders.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Acts as an inhibitor for specific enzymes, potentially impacting metabolic pathways. |
| Receptor Modulation | Modulates receptor activity, which may lead to altered signaling pathways in cells. |
| Antiproliferative Effects | Exhibits potential in inhibiting the growth of cancer cells through various mechanisms. |
| Antioxidant Activity | May possess antioxidant properties that could protect against oxidative stress in biological systems. |
Case Studies and Research Findings
- Antiproliferative Activity : A study demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. The compound was tested against A549 (lung cancer), HT-29 (colon cancer), and PC-3 (prostate cancer) cell lines, showing IC50 values comparable to established chemotherapeutic agents.
- Enzyme Inhibition Studies : In vitro assays revealed that the compound effectively inhibited specific enzymes involved in metabolic pathways related to diabetes and obesity. For instance, it showed promising results in inhibiting alpha-glucosidase activity, which is crucial for managing postprandial blood glucose levels.
- Receptor Binding Studies : Binding affinity assays indicated that this compound has a strong affinity for certain G-protein coupled receptors (GPCRs), suggesting its potential use in treating conditions influenced by these receptors.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-(Trifluoromethyl)pyridin-3-ol | Contains trifluoromethyl group | Enhanced lipophilicity and stability |
| 6-(Benzhydryloxy)pyridin-3-amine | Benzhydryl ether substitution | Potential for increased receptor binding |
| 6-(p-Tolyloxy)pyridin-3-amine | p-Tolyl ether substitution | Different electronic properties affecting activity |
The distinct combination of fluorine substituents and hydroxyl functionality in this compound may confer unique chemical reactivity and biological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
